![molecular formula C12H10F2O5 B1402289 Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate CAS No. 1404448-98-1](/img/structure/B1402289.png)
Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocycles : Ethyl 3-oxopropanoate derivatives are utilized in synthesizing various heterocycles, such as benzo[f]quinoline derivatives. These derivatives result from condensation reactions involving azomethines and have applications in organic chemistry and pharmaceuticals (Gusak & Kozlov, 2007).
- Trifluoromethyl Heterocycles : Ethyl 3-oxopropanoate is used as an intermediate in the synthesis of trifluoromethyl heterocycles, demonstrating its versatility in producing a diverse set of compounds (Honey, Pasceri, Lewis, & Moody, 2012).
Catalysis and Reactions
- Palladium-Catalyzed Reactions : Ethyl 3-(2-alkynylphenyl)-3-oxopropanoates, related to Ethyl 3-oxopropanoate, are used in palladium-catalyzed cyclization/coupling reactions to create dihydroisobenzofuran derivatives (Wei et al., 2015).
Photodegradation Studies
- Photodegradation Analysis : Ethyl 3-azido-4,6-difluorobenzoate, a related compound, was studied for its photodegradation products using NMR analysis, demonstrating the compound's behavior under photochemical conditions (Sydnes et al., 2009).
Bioanalytical Methods
- Quantitative Bioanalytical Method : A novel molecule related to Ethyl 3-oxopropanoate showed potent acetylcholinesterase inhibition, leading to the development of a selective bioanalytical method for its quantitative measurement (Nemani, Shard, & Sengupta, 2018).
Pharmaceutical Applications
- Acetylcholinesterase Inhibition : Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, similar to Ethyl 3-oxopropanoate, is researched for its properties as an acetylcholinesterase inhibitor, demonstrating potential in pharmaceutical applications (Nemani, Shard, & Sengupta, 2018).
Organic Synthesis
- Synthesis of Nitrogen Heterocycles : Ethyl 3-oxopropanoate derivatives are pivotal in the efficient synthesis of various nitrogen-containing heterocycles, showing the compound's significance in organic synthesis (Behalo & Aly, 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O5/c1-2-17-11(16)6-8(15)7-3-4-9-10(5-7)19-12(13,14)18-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWDYOIWGYWKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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